Receptor Binding Affinity: Desoxymetasone Demonstrates a High Rank-Order Binding Potency vs. Dexamethasone and Other Steroids
In competitive radioligand binding assays using human spleen tumor cytosols as a source of glucocorticoid receptors, desoxymetasone exhibited a superior binding potency compared to dexamethasone and a panel of other steroids. The rank order of binding affinity was quantitatively determined [1].
| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity (Rank Order) |
|---|---|
| Target Compound Data | Rank 1 (Highest affinity) |
| Comparator Or Baseline | Dexamethasone (Rank 2), Corticosterone (Rank 3), Cortisol (Rank 4), Progesterone (Rank 5), 17-Hydroxyprogesterone (Rank 6) |
| Quantified Difference | Desoximetasone binding potency > Dexamethasone binding potency |
| Conditions | In vitro competition for [3H]dexamethasone binding sites in human spleen tumor cytosols. |
Why This Matters
This rank-order potency confirms desoxymetasone's high intrinsic affinity for the glucocorticoid receptor, a foundational prerequisite for potent topical activity and a key differentiator from lower-affinity steroids like hydrocortisone or prednisolone.
- [1] Agarwal, M. K., & Lazar, G. (1983). Methyl 17β-Carboxyester Derivatives of Natural and Synthetic Glucocorticoids: Correlation Between Receptor Binding and Inhibition of in vitro Phytohaemagglutinin-Induced Lymphocyte Blastogenesis. Clinical Chemistry and Laboratory Medicine, 21(1), 49–56. View Source
